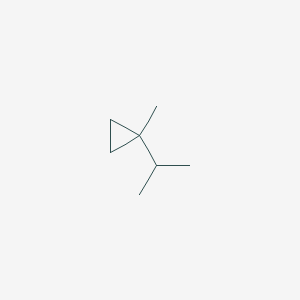
1-Methyl-1-(1-methylethyl)-cyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1-(1-methylethyl)-cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a methyl group and an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1-(1-methylethyl)-cyclopropane typically involves the cyclopropanation of alkenes. One common method is the reaction of an alkene with a diazo compound in the presence of a catalyst such as a transition metal complex. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 50-100°C)
Catalysts: Transition metal complexes like rhodium or copper
Solvents: Non-polar solvents such as dichloromethane or toluene
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and efficiency. Continuous flow reactors and advanced catalytic systems are often employed to enhance production rates and reduce costs.
化学反应分析
Types of Reactions: 1-Methyl-1-(1-methylethyl)-cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding cyclopropane carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium to yield cyclopropane derivatives.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium (Pd) catalyst
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products Formed:
Oxidation: Cyclopropane carboxylic acids, ketones
Reduction: Cyclopropane derivatives
Substitution: Halogenated cyclopropanes
科学研究应用
1-Methyl-1-(1-methylethyl)-cyclopropane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-Methyl-1-(1-methylethyl)-cyclopropane involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or biological research.
相似化合物的比较
1-Methylcyclopropane: A simpler analog with only a methyl group attached to the cyclopropane ring.
1-Isopropylcyclopropane: Similar structure but lacks the additional methyl group.
Cyclopropane: The parent compound with no substituents.
Uniqueness: 1-Methyl-1-(1-methylethyl)-cyclopropane is unique due to the presence of both a methyl and an isopropyl group on the cyclopropane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
属性
CAS 编号 |
13150-79-3 |
|---|---|
分子式 |
C7H14 |
分子量 |
98.19 g/mol |
IUPAC 名称 |
1-methyl-1-propan-2-ylcyclopropane |
InChI |
InChI=1S/C7H14/c1-6(2)7(3)4-5-7/h6H,4-5H2,1-3H3 |
InChI 键 |
QEJFJGSJIQQWRC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1(CC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


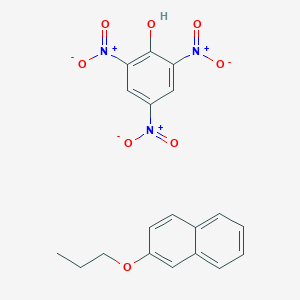
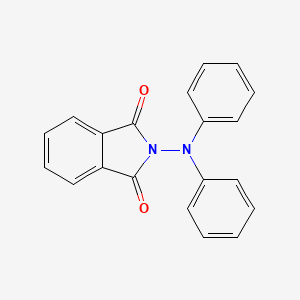
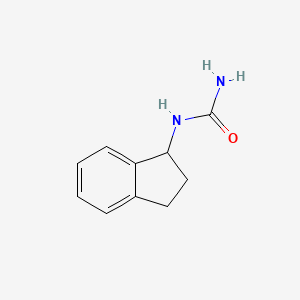
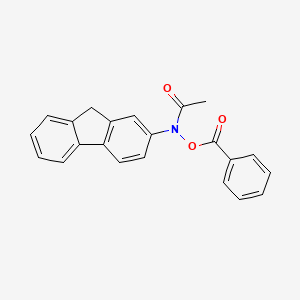
![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14730400.png)
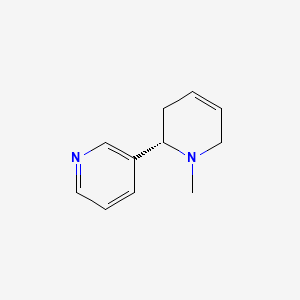
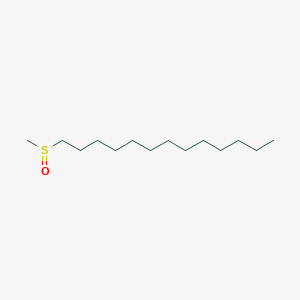
![2-[(4-Chlorophenyl)methyl-[[4-(diethylamino)phenyl]methyl]amino]ethanol](/img/structure/B14730423.png)
![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14730429.png)

![N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N'-(4-methylphenyl)-2,2-diphenylethanimidamide](/img/structure/B14730448.png)


![4-[4-(4-Methoxyphenyl)hexan-3-yl]-n,n-dimethylaniline](/img/structure/B14730481.png)
